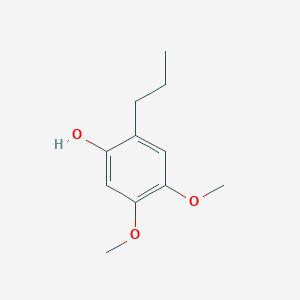
4,5-Dimethoxy-2-propylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethoxy-2-propylphenol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
4,5-Dimethoxy-2-propylphenol has the molecular formula C11H16O3 and features a phenolic structure with two methoxy groups at the 4 and 5 positions and a propyl group at the 2 position. This unique structure contributes to its biological activity and potential applications.
Pharmacological Applications
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to ameliorate memory impairment in models of neuroinflammation by inhibiting the STAT3 signaling pathway. This suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease .
2. Anticancer Activity
The compound has been investigated for its anticancer properties. Research indicates that it can inhibit tumor growth through various mechanisms, including modulation of cellular signaling pathways involved in cancer progression . The application of machine learning in drug discovery has facilitated the identification of compounds like this compound as potential leads for cancer treatment .
Biochemical Applications
1. Enzyme Modulation
This compound acts as an allosteric modulator for certain enzymes, such as COQ8A, which is involved in coenzyme Q biosynthesis. By enhancing nucleotide affinity and ATPase activity, this compound can influence cellular energy metabolism, making it a candidate for further research into metabolic disorders .
2. Laccase Production
The compound is also relevant in biotechnological applications involving laccases—enzymes that catalyze oxidation reactions. Studies have shown that laccases can utilize various phenolic compounds, including this compound, for bioremediation processes and industrial applications such as dye degradation and detoxification of environmental pollutants .
Table 1: Summary of Research Findings on this compound
Propiedades
Número CAS |
6906-69-0 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
4,5-dimethoxy-2-propylphenol |
InChI |
InChI=1S/C11H16O3/c1-4-5-8-6-10(13-2)11(14-3)7-9(8)12/h6-7,12H,4-5H2,1-3H3 |
Clave InChI |
ISZBIRHKLDXQMU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C=C1O)OC)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













